molecular formula C9H6ClF3N2 B008434 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole CAS No. 107430-29-5

2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole

Cat. No. B008434
M. Wt: 234.6 g/mol
InChI Key: BETJTXDRGZCHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole and its derivatives involves multiple steps, including cyclization, N-alkylation, hydrolyzation, and chlorination processes. For instance, the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole from o-phenylenediamine and ethyl acetoacetate through cyclization, followed by N-alkylation, hydrolyzation, and chlorination, demonstrates the complexity and versatility of the synthetic routes for benzo[d]imidazole derivatives (Huang, 2009).

Molecular Structure Analysis

Extensive structural studies on compounds similar to 2-(chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole, utilizing techniques such as X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis, reveal detailed insights into their molecular geometry, vibrational frequencies, bonding orbital analysis, and electronic transitions. For example, the molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride has been extensively analyzed, providing valuable data on its crystalline structure and molecular geometry (Ghani & Mansour, 2012).

Chemical Reactions and Properties

2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole participates in a variety of chemical reactions, including cycloaddition and fluorination processes, that illustrate its reactivity and potential for functionalization. The reaction between benzynes and imidazo[1,2-a]pyridines, resulting in the formation of complex tetracyclic compounds, exemplifies the compound's involvement in sophisticated chemical transformations (Aginagalde et al., 2010).

Scientific Research Applications

1. Synthesis and Molecular Properties

2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole and its derivatives are extensively utilized in the synthesis of various compounds with promising molecular properties. These synthesized compounds demonstrate significant hydrophobicity, conformational flexibility, good intestinal absorption, and bioactivity scores. Notably, certain derivatives have shown excellent antibacterial and antifungal activities, highlighting their potential in developing antimicrobial agents (Rekha et al., 2019).

2. Catalysis and Synthesis Techniques

The compound serves as a key intermediate in catalyzed one-pot synthesis processes. For instance, it's used in the construction of 6H-benzo[b]benzo[4,5]imidazo[1,2-d][1,4]oxazines, showcasing its versatility in facilitating efficient synthetic routes for complex heterocyclic compounds (Huang, Liu, & Ma, 2013).

3. Non-Linear Optical Materials

The derivatives of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole, such as certain benzimidazole derivatives, have been studied for their potential as non-linear optical (NLO) materials. These studies involve comprehensive spectroscopic and computational analysis, indicating that these molecules could be promising candidates for use in various NLO devices due to significant molecular hyperpolarizabilities and fine microscopic NLO behavior (Manikandan, Perumal, & Jayamoorthy, 2019).

4. Antimicrobial and Antituberculosis Agents

Derivatives synthesized from 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole have been identified as potent antimicrobial and antituberculosis agents. These compounds, particularly those with electronegative substituents, display promising in-vitro antibacterial activity against various bacterial strains and have been observed to be effective antimycobacterials. This highlights their potential in addressing infectious diseases and developing new antimicrobial therapies (Jadhav et al., 2009).

Future Directions

Imidazole and its derivatives continue to be a major area of interest in medicinal chemistry due to their broad range of chemical and biological properties . Future research may focus on developing new imidazole derivatives and exploring their potential therapeutic applications .

properties

IUPAC Name

2-(chloromethyl)-6-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2/c10-4-8-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETJTXDRGZCHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555846
Record name 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole

CAS RN

107430-29-5
Record name 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.